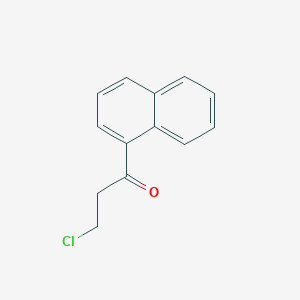
Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol is an organic compound with the molecular formula C14H13FOS It contains a cyclopropyl group, a fluorophenyl group, and a thiophen-2-ylmethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be incorporated via electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Formation of the Thiophen-2-ylmethanol Moiety: The thiophen-2-ylmethanol moiety can be synthesized through the reaction of thiophene with formaldehyde, followed by reduction to the alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials such as cyclopropyl halides, fluorobenzene, and thiophene.
Reaction Optimization: Optimization of reaction conditions, including temperature, pressure, and catalyst selection, to maximize yield and purity.
Purification and Isolation: Techniques such as distillation, crystallization, and chromatography are used to purify and isolate the final product.
化学反应分析
Types of Reactions
Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different derivatives, such as the corresponding thiol or amine, using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, or organolithium reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols, amines, or hydrocarbons.
Substitution: Formation of substituted fluorophenyl derivatives.
科学研究应用
Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disruption of Cellular Membranes: Affecting membrane integrity and function, leading to changes in cellular behavior.
相似化合物的比较
Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol can be compared with similar compounds such as:
Cyclopropyl(4-fluorophenyl)quinoline-3-acrylaldehyde: Shares the cyclopropyl and fluorophenyl groups but differs in the presence of a quinoline ring and acrylaldehyde moiety.
4-(4-Fluorophenyl)thiophen-2-ylmethanol: Lacks the cyclopropyl group but contains the fluorophenyl and thiophen-2-ylmethanol moieties.
Cyclopropyl(4-fluorophenyl)methanol: Contains the cyclopropyl and fluorophenyl groups but lacks the thiophen-2-ylmethanol moiety.
属性
CAS 编号 |
88858-94-0 |
|---|---|
分子式 |
C14H13FOS |
分子量 |
248.32 g/mol |
IUPAC 名称 |
cyclopropyl-(4-fluorophenyl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C14H13FOS/c15-12-7-5-11(6-8-12)14(16,10-3-4-10)13-2-1-9-17-13/h1-2,5-10,16H,3-4H2 |
InChI 键 |
CCPNPBRERVEAFH-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(C2=CC=C(C=C2)F)(C3=CC=CS3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


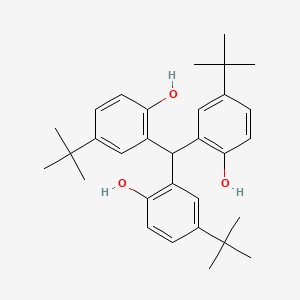
![2,2'-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol](/img/structure/B13999947.png)

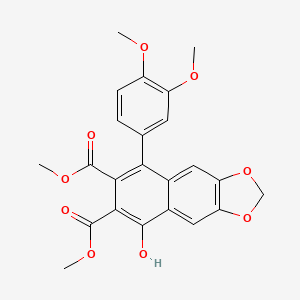

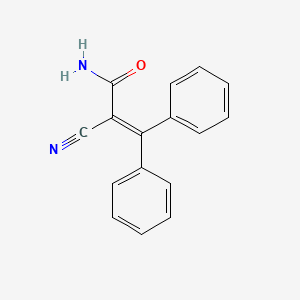
![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate](/img/structure/B13999966.png)
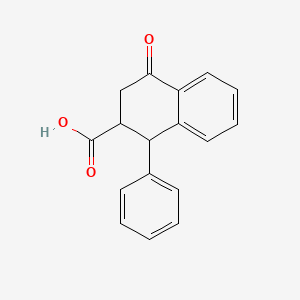
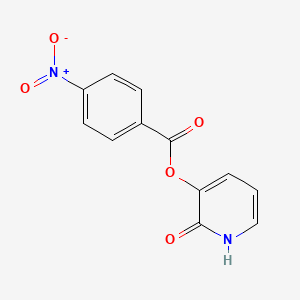
![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)

![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)
